molecular formula C8H7BrFNO4S B1423093 Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate CAS No. 1311318-33-8

Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate

Cat. No.: B1423093
CAS No.: 1311318-33-8
M. Wt: 312.11 g/mol
InChI Key: VREZQBBEYJUJDR-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate: is a chemical compound with the molecular formula C8H7BrFNO4S and a molecular weight of 312.11 g/mol . This compound is characterized by the presence of a bromo, fluoro, and sulfamoyl group attached to a benzoic acid ester.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-bromo-4-fluorobenzoic acid as the starting material.

  • Esterification: The carboxylic acid group is converted to its methyl ester using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like triethylamine .

  • Sulfamoylation: The resulting methyl ester is then treated with sulfamating agents like sulfuryl chloride in the presence of a base to introduce the sulfamoyl group.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography .

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the bromo and fluoro groups.

  • Substitution: Substitution reactions can occur at the bromo and fluoro positions, often using nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium(VI) oxide or potassium permanganate .

  • Reduction: Reagents such as sodium borohydride or lithium aluminum hydride .

  • Substitution: Nucleophiles like ammonia or alkyl halides .

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives at the bromo and fluoro positions.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a probe in biological studies to understand the behavior of sulfamoyl groups in biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The sulfamoyl group is particularly important in these interactions, as it can form hydrogen bonds and other non-covalent interactions with biological molecules.

Comparison with Similar Compounds

  • Methyl 2-bromo-5-fluorobenzoate

  • Methyl 2-bromo-4-fluorobenzoate

  • Methyl 2-fluoro-4-bromobenzoate

Uniqueness: Methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate is unique due to the presence of the sulfamoyl group, which imparts different chemical and biological properties compared to its similar counterparts.

Properties

IUPAC Name

methyl 2-bromo-4-fluoro-5-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO4S/c1-15-8(12)4-2-7(16(11,13)14)6(10)3-5(4)9/h2-3H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREZQBBEYJUJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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